[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid
Description
Historical Context and Discovery
The development of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid emerged from the broader exploration of piperidine-based pharmaceutical intermediates that began gaining prominence in the late 20th century. The compound, bearing the Chemical Abstracts Service registry number 496054-85-4, represents part of a systematic investigation into fluorine-substituted heterocycles that demonstrated enhanced pharmacological properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms into pharmaceutical molecules became a strategic approach in drug design, as fluorine substitution often improves metabolic stability, bioavailability, and receptor selectivity.
The synthetic development of this particular oxoacetic acid derivative was documented as part of research into protein kinase B inhibitors, where scientists sought to optimize lipophilic substitution patterns within benzylpiperidine frameworks. The historical progression of this compound class can be traced through patent literature dating back to the 1990s, where researchers began exploring systematic modifications to piperidine acetic acid derivatives for therapeutic applications. The compound's emergence represents a convergence of structure-activity relationship studies and advances in fluorine chemistry that characterized pharmaceutical research in the early 2000s.
Research documentation indicates that the compound was initially synthesized as part of a broader library of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides designed as selective, orally active inhibitors of protein kinase B. The historical development reflects the systematic approach taken by medicinal chemists to address the limitations of earlier compounds, particularly issues related to metabolic clearance and oral bioavailability that plagued first-generation piperidine derivatives.
Significance in Chemical Research
The significance of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid in chemical research stems from its unique structural features that combine a piperidine ring system with a fluorinated benzyl substituent and an oxoacetic acid moiety. This combination provides researchers with a versatile scaffold for exploring structure-activity relationships in pharmaceutical development. The compound serves as a critical intermediate in the synthesis of more complex therapeutic agents, particularly those targeting neurological and oncological pathways.
The fluorine substitution at the para-position of the benzyl group represents a strategic modification that enhances the compound's lipophilicity and metabolic stability. Research has demonstrated that this fluorine atom significantly influences the compound's binding affinity to biological targets, making it an important tool for studying receptor-ligand interactions. The oxoacetic acid functionality provides additional sites for chemical modification, allowing researchers to create diverse derivative libraries for biological screening.
From a synthetic chemistry perspective, the compound has contributed to advancing methodologies for piperidine functionalization and fluorinated molecule synthesis. The development of efficient synthetic routes to this compound has informed broader strategies for accessing related fluorinated heterocycles. The molecular framework has served as a testing ground for new catalytic systems and reaction conditions, contributing to the advancement of synthetic organic chemistry beyond its immediate pharmaceutical applications.
The compound's role in gamma-secretase modulator research has positioned it as a significant contributor to Alzheimer's disease research, where scientists have utilized its structural framework to develop compounds capable of modulating amyloid-beta production. This application has highlighted the importance of the specific spatial arrangement of the fluorobenzyl and oxoacetic acid groups in achieving selective biological activity.
Overview of Current Research Applications
Current research applications of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid span multiple areas of pharmaceutical and chemical research, with particular emphasis on its role as a synthetic intermediate and biological probe. The compound has found extensive use in the development of kinase inhibitors, where its structural features provide an optimal balance of selectivity and potency. Research teams have employed the compound in structure-based drug design efforts, utilizing its crystallographic data to guide the development of next-generation therapeutic agents.
In neurological research, the compound has been utilized in the synthesis of gamma-secretase modulators, compounds that represent a promising therapeutic approach for Alzheimer's disease treatment. The desymmetrization-based synthetic approaches developed for piperidinyl acetic acid gamma-secretase modulators have incorporated this compound as a key intermediate, demonstrating its utility in complex natural product synthesis. These applications have highlighted the compound's versatility in accommodating diverse synthetic transformations while maintaining structural integrity.
| Research Application | Target Area | Specific Use | Research Stage |
|---|---|---|---|
| Kinase Inhibitor Development | Oncology | Protein Kinase B Targeting | Preclinical |
| Gamma-Secretase Modulation | Neurological Disorders | Alzheimer's Disease Research | Lead Optimization |
| Synthetic Methodology | Chemical Biology | Scaffold Development | Tool Compound |
| Tyrosinase Inhibition | Dermatological Research | Hyperpigmentation Treatment | Early Discovery |
Contemporary research has also explored the compound's antimicrobial properties, with studies indicating moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. These investigations have revealed that the fluorobenzyl piperidine structure contributes to membrane disruption mechanisms, providing insights into the development of novel antimicrobial agents.
The compound has gained attention in chemical biology as a tool for studying piperidine-receptor interactions, particularly in neurotransmitter systems where piperidine derivatives demonstrate significant biological activity. Research groups have utilized the compound to probe the binding sites of various receptors, contributing to a deeper understanding of structure-activity relationships in neuropharmacology.
Recent investigations have focused on the compound's utility in crystalline form development, where researchers have explored different polymorphic forms to optimize pharmaceutical properties. These studies have provided valuable insights into solid-state chemistry and have informed strategies for improving the stability and bioavailability of related pharmaceutical compounds.
Propriétés
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-3-1-10(2-4-12)9-11-5-7-16(8-6-11)13(17)14(18)19/h1-4,11H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQWXTWHSFELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reductive Amination Route
One of the primary synthetic strategies to prepare 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid involves a reductive amination step. This method typically includes:
-
- 4-fluorobenzyl aldehyde or 4-fluorobenzyl ketone derivatives
- Piperidine or piperidine derivatives
- Oxoacetic acid or its derivatives (e.g., esters)
-
- The piperidine nitrogen is reacted with the 4-fluorobenzyl aldehyde under reductive amination conditions.
- Sodium triacetoxyborohydride (NaBH(OAc)3) or similar mild reducing agents are commonly used to reduce the imine intermediate formed between the piperidine nitrogen and the aldehyde.
- Solvents such as 1,2-dichloroethane or ethanol are employed.
- The reaction is typically stirred overnight at room temperature or slightly elevated temperatures.
-
- Formation of the 4-(4-fluorobenzyl)piperidine intermediate.
- Subsequent acylation or oxidation steps introduce the oxoacetic acid moiety at the nitrogen position.
This reductive amination approach is advantageous due to its mild conditions and good selectivity, yielding the desired substituted piperidine with minimal side products.
Acylation and Oxidation Steps
Following the formation of the 4-(4-fluorobenzyl)piperidine intermediate, the oxoacetic acid functionality can be introduced by:
-
- Reaction of the piperidine nitrogen with oxoacetic acid derivatives such as oxalyl chloride or activated esters under basic conditions.
- Coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used to activate carboxylic acids for amide bond formation.
-
- If starting from an ester intermediate, selective oxidation can convert the ester to the corresponding acid.
- Conditions must be controlled to avoid overoxidation or degradation of the fluorobenzyl group.
Crystallization and Purification
- The final compound can be isolated as a crystalline solid.
- Patent literature reports novel crystalline forms of related compounds involving 2-[4-(4-fluoro-benzyl)-piperidine-1-yl]-2-oxo derivatives, indicating that crystallization conditions (solvent choice, temperature, seeding) are critical for obtaining pure, stable forms.
- X-ray powder diffraction patterns are used to characterize the crystalline form, ensuring reproducibility and purity.
Representative Synthetic Procedure (Summary)
Analytical and Characterization Data
-
- ^1H NMR and ^13C NMR confirm the presence of the fluorobenzyl group, piperidine ring, and oxoacetic acid functionalities.
- Chemical shifts correspond to aromatic protons (~7.0-7.5 ppm), methylene groups adjacent to nitrogen (~2.5-3.5 ppm), and acidic protons.
-
- Molecular ion peaks consistent with C14H16FNO3 (m/z 265.28) confirm molecular weight.
Summary of Key Research Findings
- Reductive amination is the preferred method for attaching the 4-fluorobenzyl group to the piperidine nitrogen due to its selectivity and mild conditions.
- Coupling with oxoacetic acid derivatives using common peptide coupling agents enables efficient introduction of the oxoacetic acid moiety.
- Crystallization techniques are essential for obtaining stable and pure forms suitable for further pharmaceutical development.
- The overall synthetic route is modular, allowing for potential modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, 4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid serves as a promising scaffold for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications in neurology and oncology.
Case Study: Neuropharmacological Effects
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Further pharmacological studies are required to elucidate its mechanisms of action.
Skin Care and Cosmetic Chemistry
The compound has been evaluated for its potential as a competitive tyrosinase inhibitor, which is beneficial in treating hyperpigmentation disorders.
| Property | Value |
|---|---|
| IC50 (tyrosinase inhibition) | 0.18 μM |
| Reference compound (kojic acid) IC50 | 17.76 μM |
In vitro studies demonstrated that derivatives of this compound exhibit significant antimelanogenic effects on B16F10 cells without cytotoxicity, indicating its potential use in cosmetic formulations aimed at skin lightening.
Beyond its applications in drug development and cosmetics, 4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid has shown promise in various biological activities:
- Antimicrobial Activity: Preliminary tests suggest effectiveness against multiple bacterial strains.
- Analgesic Properties: Similar to other piperidine derivatives, it may act on pain pathways.
- Antioxidant Activity: Research into related piperidine compounds indicates potential antioxidant properties.
Industrial Applications
In industrial settings, 4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid is utilized in producing specialty chemicals and advanced materials due to its unique properties. Its synthesis often involves optimized reaction conditions to enhance yield and purity.
Synthetic Routes:
The synthesis typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by the introduction of an oxoacetic acid group using bases like sodium hydroxide or potassium carbonate under controlled conditions.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring may also play a role in the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-fluorobenzyl)piperidin-1-ylacetic acid can be compared to related piperidine/piperazine-carboxylic acid derivatives, as outlined below:
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Notes |
|---|---|---|---|---|---|
| 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid | Piperidine | 4-Fluorobenzyl, oxoacetic acid | C₁₃H₁₄FNO₃ | 251.3 (calc.) | Intermediate for Radiprodil |
| 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | Piperidine | Trifluoromethyl, oxoacetic acid | C₈H₁₀F₃NO₃ | 225.17 | Research compound (American Elements) |
| [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid | Piperazine | 4-Fluorobenzyl, oxoacetic acid | C₁₃H₁₅FN₂O₃ | 266.27 | Biochemical reagent (CAS 1033600-10-0) |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Piperidine | 4-Fluorophenyl, oxoacetic acid | C₁₃H₁₄FNO₃ | 251.3 | Structural analog (CAS 886363-63-9) |
| 2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid | Piperidine | 2-Trifluoromethylphenyl, oxoacetic acid | C₁₄H₁₃F₃NO₃ | 300.26 (calc.) | RBP4 antagonist |
Key Findings
Piperazine analogs (e.g., [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid) introduce an additional nitrogen atom, increasing hydrogen-bonding capacity and altering pharmacokinetics .
Synthetic Routes :
- The target compound is synthesized via carbodiimide-mediated coupling (HBTU), while analogs like 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid are prepared using ethyl 2-chloro-2-oxoacetate and substituted piperidines . Piperazine derivatives often require more complex multi-step protocols due to the ring’s reactivity .
Biological Activity :
- Compounds with 4-fluorobenzyl or 4-fluorophenyl groups (e.g., ) show affinity for benzoxazolone-containing targets, as seen in Radiprodil’s neuroprotective effects .
- The trifluoromethylphenyl variant () demonstrated potent RBP4 antagonism in preclinical studies, suggesting substituent size and electronegativity critically influence target engagement .
Table 2: Pharmacological and Physicochemical Properties
| Property | 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid | 2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid | [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid |
|---|---|---|---|
| LogP (estimated) | ~2.1 | ~3.0 | ~1.8 |
| Solubility | Low in water, soluble in DMSO/DMF | Similar to target compound | Moderate in polar solvents |
| Target | RBP4 | RBP4 | Unknown (research use) |
| Clinical Relevance | Intermediate for Phase II/III drugs | Preclinical candidate | Biochemical screening |
Activité Biologique
4-(4-Fluorobenzyl)piperidin-1-ylacetic acid is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure includes a piperidine ring substituted with a 4-fluorobenzyl group and an oxoacetic acid moiety, which may enhance its biological activity through increased lipophilicity and receptor selectivity. This article explores the biological activities of this compound, focusing on its antimicrobial, analgesic, and neuropharmacological effects.
- Molecular Formula : C₁₄H₁₆FNO₃
- Molecular Weight : 265.28 g/mol
- CAS Number : 496054-85-4
Antimicrobial Activity
Preliminary studies suggest that 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid exhibits significant antimicrobial properties. It has shown potential effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Good |
| Escherichia coli | Comparable to Ampicillin |
| Other Gram-positive bacteria | Moderate Activity |
Research indicates that compounds with similar piperidine structures often display antimicrobial effects, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Analgesic Properties
The compound may also possess analgesic properties, acting on pain pathways similar to other piperidine derivatives. This effect could be mediated through interactions with opioid receptors or modulation of neurotransmitter systems involved in pain perception.
Neuropharmacological Effects
There is evidence suggesting that 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. The presence of the fluorine atom could enhance binding affinity to these receptors, leading to modulation of their activity .
The mechanism of action of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid involves its interaction with specific molecular targets such as receptors or enzymes. The oxoacetic acid moiety may enhance the compound's solubility and stability, making it a versatile building block for various applications. Docking studies have suggested that the compound binds effectively within active sites of target enzymes, inhibiting their function and modulating biological pathways .
Case Studies and Research Findings
- Tyrosinase Inhibition : A study highlighted the competitive inhibition of tyrosinase by derivatives containing the 4-fluorobenzylpiperazine moiety. The compound demonstrated an IC₅₀ value significantly lower than that of standard inhibitors like kojic acid, indicating strong potential for therapeutic applications in treating hyperpigmentation disorders .
- Antimicrobial Evaluation : Various synthesized derivatives were evaluated for their antimicrobial activity against clinical isolates. Results showed promising activity against S. aureus and E. coli, with some compounds exhibiting potency comparable to established antibiotics like ampicillin .
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid?
Methodological Answer: Synthesis typically involves coupling a 4-(4-fluorobenzyl)piperidine intermediate with an oxoacetic acid derivative. For example, analogous routes (e.g., ) use:
- Step 1 : Formation of the piperidine core via reductive amination or nucleophilic substitution.
- Step 2 : Introduction of the 4-fluorobenzyl group using benzyl halides or cross-coupling reactions.
- Step 3 : Reaction with oxoacetic acid precursors (e.g., chloroacetic acid derivatives) under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/petroleum ether) yields >90% purity .
| Key Reaction Conditions |
|---|
| Solvent: Dichloromethane |
| Base: Triethylamine |
| Temperature: Reflux (~40–80°C) |
| Yield: 75–90% |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is employed:
- NMR Spectroscopy : Proton signals for the piperidine ring (δ 1.6–3.5 ppm), 4-fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), and the oxoacetic acid carbonyl (δ ~170 ppm in NMR) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95–98% purity) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected for : 264.10) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: While direct data is limited, structurally related piperidine-oxoacetic acid derivatives exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : Potential modulation of kinases or proteases (e.g., IC ~10 µM in preliminary assays) .
- Neuropharmacological Potential : Piperidine derivatives often target GPCRs (e.g., opioid or neurokinin receptors) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid derivatives?
Methodological Answer: Single-crystal X-ray diffraction (e.g., ) provides:
- Bond Lengths/Angles : Confirms stereochemistry (e.g., piperidine chair conformation) and fluorobenzyl orientation.
- Intermolecular Interactions : Hydrogen-bonding networks (e.g., between oxoacetic acid and solvent/co-crystallized ions) .
- Validation : Refinement parameters (R-factor < 0.05) ensure accuracy. For example, reports C—H···O interactions stabilizing the crystal lattice .
Q. What experimental strategies address contradictions in reported biological activity data?
Methodological Answer: Discrepancies (e.g., varying IC values) may arise from:
- Assay Conditions : Standardize pH (e.g., ammonium acetate buffer, pH 6.5) and temperature (25°C vs. 37°C) .
- Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., oxidation of the piperidine ring).
- Structural Analogues : Compare activities of derivatives (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to identify SAR trends .
Q. How is computational modeling applied to predict the pharmacological profile of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., opioid receptors). Energy scores (ΔG < -8 kcal/mol) suggest high affinity .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier penetration (e.g., 70% probability) .
- Quantum Mechanics : Calculate electrostatic potential maps to optimize hydrogen-bonding interactions with active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
